molecular formula C21H37NO2S B12001772 N-dodecyl-2,4,6-trimethylbenzenesulfonamide

N-dodecyl-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B12001772
M. Wt: 367.6 g/mol
InChI Key: GVWMUJOYADIDQL-UHFFFAOYSA-N
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Description

N-dodecyl-2,4,6-trimethylbenzenesulfonamide is an organic compound with the molecular formula C21H37NO2S It is a sulfonamide derivative, characterized by the presence of a dodecyl group attached to a 2,4,6-trimethylbenzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dodecyl-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with dodecylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-dodecyl-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted sulfonamides, while hydrolysis can produce the corresponding sulfonic acid and amine .

Scientific Research Applications

N-dodecyl-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of N-dodecyl-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-2,4,6-trimethylbenzenesulfonamide
  • 2,4,6-trimethyl-N-(1-phenyl-ethyl)-benzenesulfonamide
  • N-tert-butyl-2,4,6-trimethylbenzenesulfonamide
  • N-dodecylbenzenesulfonamide

Uniqueness

N-dodecyl-2,4,6-trimethylbenzenesulfonamide is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring surfactant-like behavior and enhances its potential biological activity compared to shorter-chain analogs .

Properties

Molecular Formula

C21H37NO2S

Molecular Weight

367.6 g/mol

IUPAC Name

N-dodecyl-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C21H37NO2S/c1-5-6-7-8-9-10-11-12-13-14-15-22-25(23,24)21-19(3)16-18(2)17-20(21)4/h16-17,22H,5-15H2,1-4H3

InChI Key

GVWMUJOYADIDQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNS(=O)(=O)C1=C(C=C(C=C1C)C)C

Origin of Product

United States

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